molecular formula C12H10N2O2 B8803556 3-Benzyl-5-nitropyridine

3-Benzyl-5-nitropyridine

Cat. No.: B8803556
M. Wt: 214.22 g/mol
InChI Key: VFJUBLWELDLZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-nitropyridine (C₁₂H₁₀N₂O₂) is a nitro-substituted pyridine derivative featuring a benzyl group at the 3-position and a nitro group at the 5-position. Its synthesis involves meta-selective nitration of a dearomatized pyridine precursor (S8) via oxazino azine intermediates, yielding a 63% isolated product after purification by flash chromatography . Key characterization data include:

  • 1H NMR (300 MHz, CDCl₃):

    • δ 9.29 (d, J = 2.4 Hz, 1H, pyridine-H)
    • δ 8.80 (d, J = 2.0 Hz, 1H, pyridine-H)
    • δ 4.12 (s, 2H, benzyl-CH₂)
    • Aromatic protons (δ 7.38–7.18, 5H, benzyl group) .
  • 13C NMR (76 MHz, CDCl₃):

    • Nitro-substituted carbons: δ 155.3 (C5), 144.4 (C3)
    • Benzyl carbons: δ 127.3–138.0 (aromatic), δ 38.6 (CH₂) .
  • HRMS (ESI):

    • [M-H]⁻ observed at m/z 213.0669 (calculated: 213.0664) .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-benzyl-5-nitropyridine

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2

InChI Key

VFJUBLWELDLZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Benzyl-5-nitropyridine and Analogous Compounds

Compound Molecular Formula Substituents Yield (%) Key 1H NMR Shifts (Pyridine Protons) Lipophilicity (LogP)*
This compound C₁₂H₁₀N₂O₂ 3-benzyl, 5-nitro 63 δ 9.29, 8.80 ~2.1 (estimated)
5-Nitroquinoline C₉H₆N₂O₂ 5-nitro 75–85† δ 9.15–9.30 (quinoline-H) 1.8–2.0
3-Nitro-5-methylpyridine C₆H₆N₂O₂ 3-nitro, 5-methyl 70‡ δ 8.90–8.95 (pyridine-H) 0.9–1.2
3-Benzylpyridine C₁₂H₁₁N 3-benzyl N/A δ 8.40–8.60 (pyridine-H) ~2.5

*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Typical yields for direct nitration of quinolines . ‡Yield from alkylation-nitration sequences .

Key Observations:

This contrasts with 3-nitro-5-methylpyridine, where the smaller methyl group permits higher functionalization yields (~70%) .

Electronic Properties: The nitro group at C5 creates a strong electron-deficient pyridine ring, as evidenced by deshielded 1H NMR signals (δ > 9.0). This effect is less pronounced in 3-benzylpyridine (δ ~8.50), where the benzyl group donates electron density via resonance .

Lipophilicity and Solubility: The benzyl group increases lipophilicity (estimated LogP ~2.1) compared to 5-nitroquinoline (LogP ~1.9). However, the nitro group reduces solubility in nonpolar solvents relative to 3-benzylpyridine (LogP ~2.5) .

Synthetic Accessibility: The 63% yield of this compound is moderate compared to 5-nitroquinoline (75–85%), likely due to challenges in regioselective nitration of benzyl-protected pyridines .

Research Implications and Limitations

The provided evidence highlights the synthetic feasibility of this compound but lacks direct comparative data for its analogs. Further studies are needed to:

  • Quantify electronic effects via Hammett constants.
  • Compare catalytic activity in cross-coupling reactions with other nitropyridines.
  • Evaluate biological activity (e.g., antimicrobial or kinase inhibition) against analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.